mu-Conotoxin G IIIB
Overview
Description
Mu-Conotoxin G IIIB is a polypeptide containing three disulfide bridges, produced by the sea snail Conus geographus . It has a designated molecular formula of C101H175N39O30S7 and a molecular weight of 2640.174 g/mol .
Synthesis Analysis
The chemical synthesis of conotoxins with multiple disulfide bonds, like mu-Conotoxin G IIIB, can result in diverse disulfide bond connectivities . This presents a challenge for determining the natural disulfide bond connectivities and leads to significant structural differences in the synthesized toxins . An optimized Fmoc solid-phase synthesis of KIIIA, a μ-conotoxin that has high potency in inhibiting Nav1.2 and Nav1.4, has been reported . The study suggests that free random oxidation is the simplest method for peptides containing triple disulfide bonds, resulting in high yields and a simplified process .Molecular Structure Analysis
The three-dimensional solution structure of mu-Conotoxin G IIIB has been determined using 2D 1H NMR spectroscopy . The molecule is stabilized by three disulfide bonds, two of which connect the helix and the beta-sheet, forming a structural core with similarities to the CS alpha beta motif . Other structural features of GIIIB include the presence of eight arginine and lysine side chains that project into the solvent in a radial orientation relative to the core of the molecule .Chemical Reactions Analysis
Mu-Conotoxin GIIIB has been found to increase the cell survival rate of injured Sol8 cells . It has been observed to affect the cell cycle, apoptosis, DNA damage and repair, lipid metabolism and other biological processes of Sol8 cells .Physical And Chemical Properties Analysis
Mu-Conotoxin GIIIB has a molecular formula of C101H175N39O30S7 and a molecular weight of 2640.174 g/mol . It contains total 357 bond(s); 182 non-H bond(s), 28 multiple bond(s), 51 rotatable bond(s), 28 double bond(s), 3 five-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 18 secondary amide(s) (aliphatic), 3 tertiary amide(s) (aliphatic), 4 guanidine derivative(s), 9 primary amine(s) (aliphatic) .Scientific Research Applications
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- Mu-Conotoxin GIIIB is a polypeptide containing three disulfide bridges, produced by the sea snail Conus geographus .
- It has been used in studies exploring the cytotoxic effects on mouse skeletal musculoblast (Sol8) cells .
- The methods of application involved exposing Sol8 cells to ouabain and veratridine to establish a cell injury model, and then treating them with mu-Conotoxin GIIIB .
- The outcomes showed that mu-Conotoxin GIIIB increased the cell survival rate of injured Sol8 cells .
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- Mu-Conotoxins, including mu-Conotoxin GIIIB, have been identified as pharmacological probes and potential leads for analgesic development .
- They are small, potent pore-blocker inhibitors of voltage-gated sodium (NaV) channels .
- These toxins have been studied for their potential therapeutic applications in treating conditions like chronic pain .
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- Mu-Conotoxins, including mu-Conotoxin GIIIB, have been studied extensively for their roles in neuroscience research and development .
- They have been used as molecular probes for studying specific isoforms of ion channels and receptors .
- Their potential therapeutic applications in treating neurological disorders have also been explored .
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- Mu-Conotoxins, including mu-Conotoxin GIIIB, have been studied for their potential as therapeutic drugs .
- They selectively target biological receptors and exhibit some of the most intense responses observed from any natural product .
- Their potential therapeutic applications in treating a variety of common ailments have been explored .
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- Mu-Conotoxin GIIIB is produced by the sea snail Conus geographus, which is part of the Conus genus that includes around 500 species of marine mollusks .
- Each species produces a diverse array of unique bioactive neurotoxins, usually named as conotoxins or conopeptides .
- The study of these toxins, including mu-Conotoxin GIIIB, contributes to our understanding of marine biology and the potential for drug discovery .
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Machine Learning and Bioinformatics :
- Mu-Conotoxin GIIIB, like other conotoxins, has been used in the development of machine learning methods for conotoxin classification .
- These computational tools can help in the accurate identification of conotoxin types based on sequence information, which is crucial for biological research and clinical medicine .
Safety And Hazards
Mu-Conotoxin GIIIB is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
Research on mu-Conotoxins, including GIIIB, is ongoing, with a focus on mapping the interactions of mu-Conotoxins with different Na V channel subtypes, mu-Conotoxin structure–activity relationship studies, observed species selectivity of mu-Conotoxins, and the effects of mu-Conotoxin disulfide connectivity on activity . These toxins are often used as a new source of drugs being developed for application in various areas, including pain relief, treatment of cancer, helping overcome smoking addiction and treating cranial nerve diseases .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUYJUOBAMKKS-NCJWVJNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H175N39O30S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mu-Conotoxin G IIIB | |
CAS RN |
140678-12-2 | |
Record name | mu-Conotoxin G IIIB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 140678-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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